molecular formula C11H13NO3 B181343 3-(4-Acetamidophenyl)propanoic acid CAS No. 6325-43-5

3-(4-Acetamidophenyl)propanoic acid

Cat. No.: B181343
CAS No.: 6325-43-5
M. Wt: 207.23 g/mol
InChI Key: MIXBJTZAUYXHMZ-UHFFFAOYSA-N
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Description

3-(4-Acetamidophenyl)propanoic acid is an organic compound with the molecular formula C11H13NO3. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-acetamidophenyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

3-(4-Acetamidophenyl)propanoic acid, also known as a profen , primarily targets inflammatory pathways in the body. Profens are a category of nonselective, nonsteroidal anti-inflammatory drugs (NSAIDs) that reduce pain, body temperature in fever, signs of inflammation, and slow the development of cancers .

Mode of Action

The compound interacts with its targets by inhibiting the production of prostaglandins , chemicals in the body that cause inflammation and pain. This is achieved by blocking the enzyme cyclooxygenase, which is involved in the production of prostaglandins .

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins. By inhibiting the cyclooxygenase enzyme, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Pharmacokinetics

The profens generally have moderately short initial half-lives of 2–5 hours although they have long terminal half-lives . The major exception is naproxen which has a half-life of about 15 hours . The profens are available mostly as their racemates, i.e., equal mixtures of the R and S stereoisomers .

Result of Action

The result of the compound’s action is a reduction in inflammation and pain. This is due to the decreased production of prostaglandins, which are responsible for these symptoms. In addition, the compound has been shown to have anticancer and antioxidant activities .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances in the body, such as food or other drugs, can affect the absorption and metabolism of the compound .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to target amino acid biosynthesis , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not yet clear.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Acetamidophenyl)propanoic acid can be achieved through several methods. One common route involves the reaction of 4-acetamidophenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and distillation, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Acetamidophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-Acetamidophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: It is a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

    Ibuprofen: Another propanoic acid derivative with similar anti-inflammatory properties.

    Naproxen: A structurally related compound with a longer duration of action.

    Ketoprofen: Known for its potent analgesic effects.

Uniqueness: 3-(4-Acetamidophenyl)propanoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for various pharmaceuticals further highlights its importance in medicinal chemistry.

Properties

IUPAC Name

3-(4-acetamidophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10-5-2-9(3-6-10)4-7-11(14)15/h2-3,5-6H,4,7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXBJTZAUYXHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283324
Record name 3-(4-acetamidophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6325-43-5
Record name NSC30906
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-acetamidophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Acetamidocinnamic acid (80 mg) was suspended in methanol (5 ml) and 10% palladium on carbon (15 mg) was added thereto. The mixture was stirred under hydrogen atmosphere at 25° C. for 3 hours. Catalyst was removed and the solution was concentrated to give 3-(4-acetamidophenyl)propionic acid (69 mg) as a solid.
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80 mg
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5 mL
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15 mg
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